Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, a pyrazine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the furan ring, the pyrazine ring, and the piperidine ring. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high efficiency . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone: Known for its protein tyrosine kinase inhibitory activity.
Furan-2-yl (pyrazol-4-yl) chalcones: Studied for their anticancer properties.
Uniqueness
Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combination of furan, pyrazine, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
furan-2-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-20-13-14(17-7-6-16-13)22-11-4-2-8-18(10-11)15(19)12-5-3-9-21-12/h3,5-7,9,11H,2,4,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMUFHBLSWJNMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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